molecular formula C8H4F3NO2 B2755542 3-(Trifluoromethyl)-1,2-benzoxazol-7-ol CAS No. 1260741-17-0

3-(Trifluoromethyl)-1,2-benzoxazol-7-ol

Cat. No. B2755542
CAS RN: 1260741-17-0
M. Wt: 203.12
InChI Key: WVAHXEFEVOOJGC-UHFFFAOYSA-N
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Description

The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It’s often used in pharmaceuticals and agrochemicals due to its ability to improve the properties of organic compounds . Benzoxazol is a type of organic compound that contains a benzene-fused oxazole ring. These types of compounds are often used in the development of various drugs .


Chemical Reactions Analysis

Trifluoromethyl groups are known to undergo various chemical reactions, including radical trifluoromethylation . Benzoxazols, on the other hand, can participate in a variety of reactions due to the reactivity of the oxazole ring .


Physical And Chemical Properties Analysis

Trifluoromethyl groups are known for their high electronegativity, which can influence the physical and chemical properties of the compound they’re part of . Benzoxazols, meanwhile, are aromatic compounds and their properties would be influenced by this .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many trifluoromethyl-containing drugs work by interacting with biological targets in a way that’s beneficial for treating a disease .

Safety and Hazards

Compounds with trifluoromethyl groups can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It’s important to handle these compounds with appropriate safety measures.

Future Directions

The use of trifluoromethyl groups in pharmaceuticals and agrochemicals is a growing field, with new synthetic methods and applications being developed . Similarly, benzoxazols are a focus of ongoing research due to their utility in drug development .

properties

IUPAC Name

3-(trifluoromethyl)-1,2-benzoxazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)7-4-2-1-3-5(13)6(4)14-12-7/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAHXEFEVOOJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)ON=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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